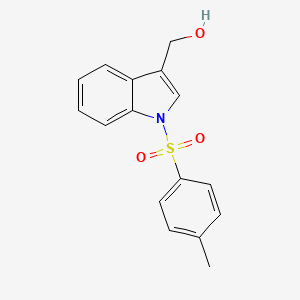
(E)-3-Bromo-2-methyl-acrylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-Bromo-2-methyl-acrylic acid methyl ester is an organic compound with the molecular formula C5H7BrO2 It is a derivative of acrylic acid, where the hydrogen atom on the third carbon is replaced by a bromine atom, and the carboxylic acid group is esterified with methanol
作用机制
Target of Action
Esters, in general, are known to interact with various enzymes and receptors in the body . For instance, some esters have been found to exhibit antitubercular activity by interacting with Mycobacterium tuberculosis .
Mode of Action
The mode of action of (E)-3-Bromo-2-methyl-acrylic acid methyl ester is likely to involve its interaction with its targets, leading to biochemical changes. Esters are known to undergo hydrolysis under acidic or basic conditions, a process catalyzed by the presence of a hydroxonium ion, H3O+ . The ester takes a proton (a hydrogen ion) from the hydroxonium ion, which becomes attached to one of the lone pairs on the oxygen that is double-bonded to the carbon .
Biochemical Pathways
For instance, they can undergo hydrolysis to form carboxylic acids and alcohols . They can also react with Grignard reagents to form tertiary alcohols .
Pharmacokinetics
Esters are generally known to be readily synthesized and naturally abundant . They are often responsible for the characteristic fragrances of fruits and flowers .
Result of Action
For instance, they can induce production of glucagon-like peptide-1, which increases insulin secretion and β-cell regeneration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of acid or base can catalyze the hydrolysis of esters . Moreover, the reaction of esters with Grignard reagents to form tertiary alcohols is an equilibrium process, and the position of the equilibrium can be influenced by the concentrations of the reactants .
准备方法
Synthetic Routes and Reaction Conditions
(E)-3-Bromo-2-methyl-acrylic acid methyl ester can be synthesized through several methods. One common approach involves the bromination of 2-methyl-acrylic acid methyl ester using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a bromo-substituted precursor is reacted with a suitable boronic acid derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the bromination of 2-methyl-acrylic acid methyl ester in the presence of a brominating agent and a suitable catalyst. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
(E)-3-Bromo-2-methyl-acrylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the acrylic ester can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Polymerization: The compound can undergo radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Addition: Hydrogen bromide or chlorine in the presence of a catalyst.
Polymerization: Radical initiators like AIBN or benzoyl peroxide.
Major Products Formed
Substitution: Products like 3-azido-2-methyl-acrylic acid methyl ester.
Addition: Products like 3-bromo-2-methyl-propanoic acid methyl ester.
Polymerization: Polymers with repeating units derived from the monomer.
科学研究应用
(E)-3-Bromo-2-methyl-acrylic acid methyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Materials Science: Utilized in the preparation of polymers with specific properties for industrial applications.
相似化合物的比较
(E)-3-Bromo-2-methyl-acrylic acid methyl ester can be compared with other similar compounds, such as:
2-Bromo-acrylic acid methyl ester: Lacks the methyl group on the second carbon.
3-Chloro-2-methyl-acrylic acid methyl ester: Contains a chlorine atom instead of bromine.
2-Methyl-acrylic acid methyl ester: Lacks the halogen substituent.
属性
IUPAC Name |
methyl (E)-3-bromo-2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-4(3-6)5(7)8-2/h3H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKAHZMYDADHPE-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CBr)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\Br)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-benzyl-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2907670.png)

![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2907672.png)
![7-(4-methylphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2907676.png)
![3,3'-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]](/img/structure/B2907677.png)
![N-(3,4-dimethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2907679.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2907680.png)
![N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2907681.png)


![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2907689.png)
